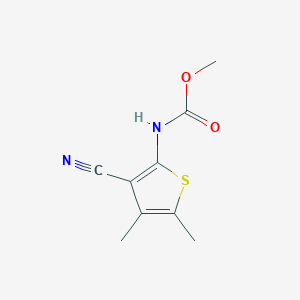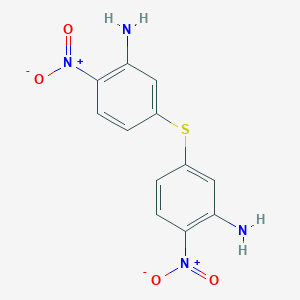
3,3'-Sulfanediylbis(6-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis(6-nitroaniline) is an organic compound that features two nitroaniline groups connected by a sulfur atom. This compound is part of the broader class of nitroanilines, which are known for their applications in various chemical processes and industries.
Métodos De Preparación
One common method involves the nitration of 3,3’-dichloroaniline to form 3,3’-dichloro-6-nitroaniline, which is then reacted with a sulfur-containing compound to introduce the sulfur bridge . Industrial production methods often employ high-pressure reactors and specific catalysts to ensure high yield and selectivity .
Análisis De Reacciones Químicas
3,3’-Sulfanediylbis(6-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include amines, substituted aromatic compounds, and further nitrated products .
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis(6-nitroaniline) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,3’-Sulfanediylbis(6-nitroaniline) exerts its effects is primarily through its nitro groups, which can participate in redox reactions. These reactions can generate reactive oxygen species (ROS), which can have various biological effects, including antimicrobial activity . The sulfur bridge in the compound also plays a role in its reactivity and stability.
Comparación Con Compuestos Similares
3,3’-Sulfanediylbis(6-nitroaniline) can be compared to other nitroaniline derivatives such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline . While these compounds share the nitroaniline structure, 3,3’-Sulfanediylbis(6-nitroaniline) is unique due to the presence of the sulfur bridge, which imparts different chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Similar compounds include:
2-Nitroaniline: Used in the synthesis of dyes and pigments.
3-Nitroaniline: Studied for its antimicrobial properties.
4-Nitroaniline: Used in the production of pharmaceuticals and polymers.
Propiedades
Número CAS |
102790-48-7 |
|---|---|
Fórmula molecular |
C12H10N4O4S |
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
5-(3-amino-4-nitrophenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S/c13-9-5-7(1-3-11(9)15(17)18)21-8-2-4-12(16(19)20)10(14)6-8/h1-6H,13-14H2 |
Clave InChI |
RMNPPSMFYLYTPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


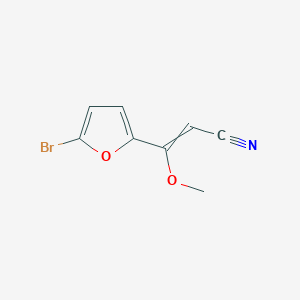
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
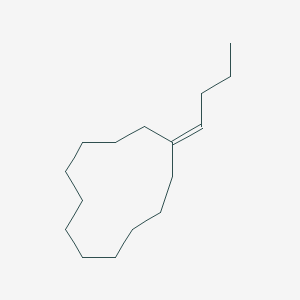

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
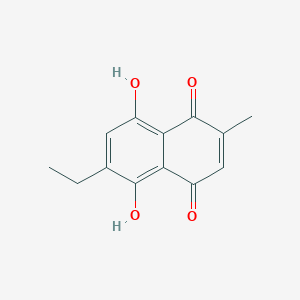
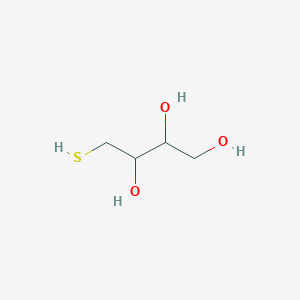
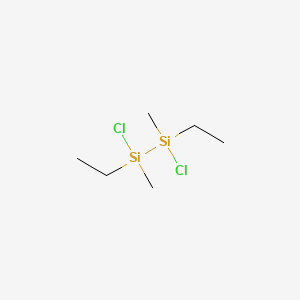
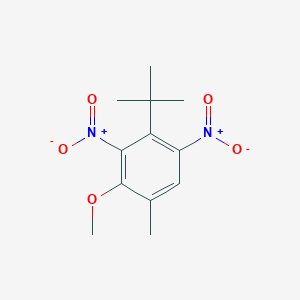

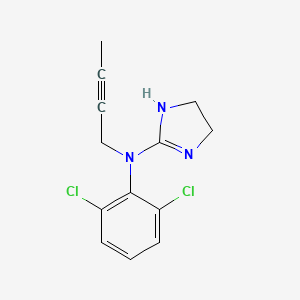
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
